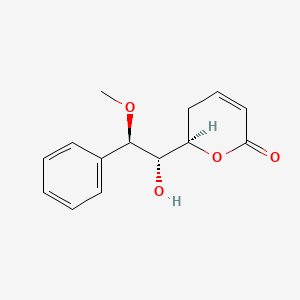
8-Methoxygoniodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxygoniodiol is a natural product found in Goniothalamus amuyon with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have indicated that 8-Methoxygoniodiol exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Mechanism of Action : The compound appears to affect the expression of key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins. These interactions lead to increased cell death in tumor cells while sparing normal cells .
- Case Study : A study published in Tetrahedron Letters demonstrated that this compound could inhibit the growth of several cancer cell lines, including breast and lung cancer cells, showcasing its potential as a lead compound for anticancer drug development .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains and fungi.
- Antibacterial Studies : In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
- Antifungal Activity : The compound has demonstrated antifungal effects against Candida albicans, suggesting its potential use in treating fungal infections .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in several studies, indicating its potential role in treating neurodegenerative diseases.
- Mechanism : Researchers have found that this compound can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its antioxidant properties, which help mitigate cellular damage caused by reactive oxygen species .
- Research Findings : A study highlighted that treatment with this compound improved cognitive function in animal models of Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .
Applications in Drug Development
Due to its diverse biological activities, this compound is being considered as a scaffold for the development of new therapeutic agents.
- Lead Compound : Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets. Researchers are actively exploring derivatives of this compound to improve efficacy and reduce potential side effects .
- Pharmacological Studies : Ongoing pharmacological studies aim to better understand the compound's interactions with various biological targets, which could lead to novel treatments for cancer and infectious diseases .
Summary of Key Findings
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
(2R)-2-[(1S,2R)-1-hydroxy-2-methoxy-2-phenylethyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H16O4/c1-17-14(10-6-3-2-4-7-10)13(16)11-8-5-9-12(15)18-11/h2-7,9,11,13-14,16H,8H2,1H3/t11-,13+,14-/m1/s1 |
Clave InChI |
OGXADNXQFFRXMG-KWCYVHTRSA-N |
SMILES |
COC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O |
SMILES isomérico |
CO[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O |
SMILES canónico |
COC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O |
Sinónimos |
(6R,7R,8R)-8-methoxygoniodiol 8-methoxygoniodiol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















